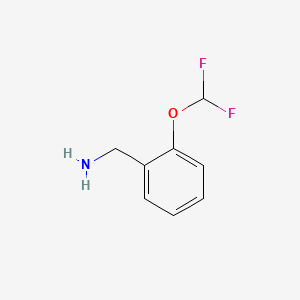

2-(Difluoromethoxy)benzylamine

Description

BenchChem offers high-quality 2-(Difluoromethoxy)benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethoxy)benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(difluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-4,8H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXXUJUQXAOYPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947255 | |

| Record name | 1-[2-(Difluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243863-36-7 | |

| Record name | 1-[2-(Difluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Difluoromethoxy)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Difluoromethoxy)benzylamine CAS 243863-36-7 data sheet

An In-depth Technical Guide to 2-(Difluoromethoxy)benzylamine (CAS 243863-36-7)

Executive Summary

2-(Difluoromethoxy)benzylamine is a fluorinated aromatic amine that has garnered significant interest as a versatile building block in medicinal chemistry and drug discovery. Its unique structural feature, the difluoromethoxy (-OCF₂H) group, imparts a valuable combination of physicochemical properties that can be strategically employed to optimize lead compounds. This guide provides a comprehensive technical overview of 2-(Difluoromethoxy)benzylamine, detailing its chemical properties, the strategic importance of the difluoromethoxy moiety in drug design, a representative synthetic workflow, and critical safety and handling protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Physicochemical and Chemical Properties

2-(Difluoromethoxy)benzylamine is typically a clear, colorless to light yellow liquid.[1] It is recognized for its air sensitivity, necessitating careful handling and storage under inert conditions.[2][3]

| Property | Value | Source(s) |

| CAS Number | 243863-36-7 | [1][4][5] |

| Molecular Formula | C₈H₉F₂NO | [1][4][5][6] |

| Molecular Weight | 173.16 g/mol | [4][5][7] |

| IUPAC Name | [2-(difluoromethoxy)phenyl]methanamine | [1][7] |

| Synonyms | (2-(Difluoromethoxy)phenyl)methanamine, RARECHEM AL BW 1745 | [3][7] |

| Boiling Point | 214.1 ± 35.0 °C (Predicted) | [2][3] |

| Density | 1.196 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Refractive Index | 1.491 | [2][4] |

| pKa | 8.60 ± 0.10 (Predicted) | [2][3] |

| Appearance | Clear, colorless liquid | [1][2] |

The Difluoromethoxy Group: A Strategic Asset in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy for enhancing pharmacological profiles. The difluoromethoxy (-OCF₂H) group, in particular, offers a unique and advantageous set of properties compared to more common substituents like methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups.[8]

Key Advantages:

-

Modulated Lipophilicity: The -OCF₂H group increases lipophilicity relative to a hydroxyl or methoxy group, but less so than a trifluoromethoxy group.[8] This moderate lipophilicity enhancement can improve membrane permeability and oral absorption without introducing excessive metabolic liabilities.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing metabolically susceptible groups (like a methoxy group, which is prone to O-demethylation) with a difluoromethoxy group can block key metabolic "hotspots," leading to an increased plasma half-life and improved bioavailability.[8]

-

Unique Hydrogen Bonding: A distinguishing feature of the -OCF₂H group is the acidic nature of its hydrogen atom, which allows it to function as a hydrogen bond donor.[8][9] This is a rare capability for a lipophilic moiety, enabling it to act as a bioisostere for hydroxyl (-OH), amine (-NH), or thiol (-SH) groups, potentially preserving or enhancing target binding affinity.[9]

-

Weak Electron-Withdrawing Nature: The group is weakly electron-withdrawing, which can subtly modulate the electronics of the aromatic ring to influence pKa and binding interactions.[8]

Synthesis and Characterization

As a commercially available building block, 2-(Difluoromethoxy)benzylamine is readily accessible from various suppliers. However, for custom synthesis or derivatization, a common and effective method involves the reduction of the corresponding nitrile or oxime, or the reductive amination of 2-(difluoromethoxy)benzaldehyde.

Representative Protocol: Reductive Amination

This protocol describes a generalized, two-step synthesis starting from the commercially available 2-hydroxybenzaldehyde.

Step 1: Difluoromethylation of 2-hydroxybenzaldehyde The phenolic hydroxyl group is reacted with a difluoromethylating agent, such as chlorodifluoromethane (Freon 22) or sodium chlorodifluoroacetate, under basic conditions to yield 2-(difluoromethoxy)benzaldehyde. This reaction must be conducted with appropriate safety measures due to the nature of the reagents.

Step 2: Reductive Amination of 2-(difluoromethoxy)benzaldehyde The resulting aldehyde is converted to the primary amine via reductive amination.

-

Imine Formation: Dissolve 2-(difluoromethoxy)benzaldehyde (1.0 equiv) in a suitable solvent such as methanol or ethanol. Add ammonium hydroxide (excess) or another ammonia source. Stir the mixture at room temperature to form the intermediate imine.

-

Reduction: To the imine solution, add a reducing agent such as sodium borohydride (NaBH₄) (approx. 1.5 equiv) portion-wise, controlling the temperature with an ice bath. The choice of a mild reducing agent like NaBH₄ is crucial to selectively reduce the imine without affecting the aromatic ring or the difluoromethoxy group.

-

Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by slowly adding water. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or distillation under reduced pressure to yield 2-(Difluoromethoxy)benzylamine.

Analytical Characterization

The identity and purity of 2-(Difluoromethoxy)benzylamine should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | - A triplet for the proton of the -OCF₂H group (~6.5-7.5 ppm, ²JHF ≈ 73-75 Hz).- Aromatic protons (~7.0-7.5 ppm).- A singlet or AB quartet for the benzylic -CH ₂- protons (~3.8-4.0 ppm).[10]- A broad singlet for the amine -NH ₂ protons (~1.5-2.0 ppm, variable). |

| ¹³C NMR | - A triplet for the carbon of the -OC F₂H group (~115-120 ppm, ¹JCF ≈ 240-250 Hz).- Aromatic carbons (~120-150 ppm).- Benzylic carbon (~40-45 ppm).[11] |

| IR Spectroscopy | - N-H stretching of the primary amine (~3300-3400 cm⁻¹).- C-F stretching (~1000-1200 cm⁻¹).- Aromatic C-H and C=C stretching. |

| Mass Spec (MS) | - Expected molecular ion peak [M+H]⁺ at m/z ≈ 174.07. |

Applications in Research and Drug Development

2-(Difluoromethoxy)benzylamine serves primarily as a pharmaceutical intermediate.[2] The benzylamine scaffold is a common feature in pharmacologically active compounds, and the introduction of the difluoromethoxy group provides a powerful method for property modulation.

-

Scaffold for Bioactive Molecules: It is a key starting material for synthesizing more complex molecules targeting a range of biological systems. Substituted benzylamines are foundational to ligands for neurological targets, such as GABA receptors, and modulators of other proteins like protease-activated receptors (PARs).[12]

-

Enzyme Inhibitors: The unique electronic and hydrogen-bonding properties of the difluoromethoxy group make this building block attractive for designing enzyme inhibitors, where precise interactions within a binding pocket are critical. For example, related difluoromethyl-containing heterocycles have shown potent activity as PI3Kα inhibitors for anticancer applications.[13]

Safety, Handling, and Storage

Hazard Identification: 2-(Difluoromethoxy)benzylamine is classified as a corrosive substance.[7][14]

-

GHS Hazard Statements: H314 - Causes severe skin burns and eye damage.[7][14] May also cause skin, eye, and respiratory irritation.[7]

-

Hazard Codes: C (Corrosive), Xi (Irritant), Xn (Harmful).[2][3]

Handling and Personal Protective Equipment (PPE):

-

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[14][15]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., Viton®), safety goggles, and a face shield.[14][16]

-

Avoid breathing mist, vapors, or spray. Do not get in eyes, on skin, or on clothing.[14][15]

-

Wash hands and any exposed skin thoroughly after handling.[14]

First Aid Measures:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[14][15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[14][15]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[14][15]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek medical attention.[14][15]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

The compound is noted to be air sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2][3]

References

- Worldwide Life Sciences. (2026, February 27). 2-(Difluoromethoxy)benzylamine - 1g.

- ChemicalBook. 2-(DIFLUOROMETHOXY)BENZYLAMINE CAS#: 243863-36-7.

- Thermo Fisher Scientific. 2-(Difluoromethoxy)benzylamine, 97%, Thermo Scientific Chemicals 1 g.

- Santa Cruz Biotechnology. 2-(Difluoromethoxy)benzylamine | CAS 243863-36-7.

- Local Pharma Guide. CAS NO. 243863-36-7 | 2-(DIFLUOROMETHOXY)BENZYLAMINE.

- INDOFINE Chemical Company. 2-(DIFLUOROMETHOXY)BENZYLAMINE | 243863-36-7.

- PubChem. 2-(Difluoromethoxy)benzylamine | C8H9F2NO | CID 1514062.

- ChemicalBook. 2-(DIFLUOROMETHOXY)BENZYLAMINE | 243863-36-7.

- Oakwood Chemical. 2-(Difluoromethoxy)benzylamine.

- Thermo Fisher Scientific. (2025, October 24).

- MilliporeSigma. (2025, November 06).

- MPG.PuRe.

- Fisher Scientific. (2009, September 26).

- Benchchem. The Discovery, Synthesis, and Application of 2-Methoxybenzylamine: A Technical Guide.

- Benchchem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.

- ChemicalBook. 2-Fluorobenzylamine(89-99-6) 1H NMR spectrum.

- ChemicalBook. Benzylamine(100-46-9) 1 H NMR.

- PMC.

- MDPI. (2022, January 8).

Sources

- 1. 2-(Difluoromethoxy)benzylamine, 97%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 2. 2-(DIFLUOROMETHOXY)BENZYLAMINE CAS#: 243863-36-7 [m.chemicalbook.com]

- 3. 2-(DIFLUOROMETHOXY)BENZYLAMINE | 243863-36-7 [chemicalbook.com]

- 4. wwmponline.com [wwmponline.com]

- 5. scbt.com [scbt.com]

- 6. 2-(DIFLUOROMETHOXY)BENZYLAMINE | 243863-36-7 | INDOFINE Chemical Company [indofinechemical.com]

- 7. 2-(Difluoromethoxy)benzylamine | C8H9F2NO | CID 1514062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzylamine(100-46-9) 1H NMR [m.chemicalbook.com]

- 11. pure.mpg.de [pure.mpg.de]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure and Properties of 2-(Difluoromethoxy)benzylamine

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated moieties is a cornerstone of rational drug design. These groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Among these, the difluoromethoxy group (-OCF₂H) has garnered significant attention for its unique ability to modulate properties such as metabolic stability, lipophilicity, and receptor binding affinity. This guide provides a comprehensive technical overview of 2-(Difluoromethoxy)benzylamine, a key building block that combines the versatile benzylamine scaffold with the advantageous difluoromethoxy group. Tailored for researchers, scientists, and drug development professionals, this document delves into its core molecular structure, physicochemical properties, strategic importance in drug design, and the analytical workflows required for its characterization.

Section 1: Core Molecular Identity

2-(Difluoromethoxy)benzylamine is an organic compound featuring a benzylamine core substituted at the ortho (2-position) with a difluoromethoxy group. This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex pharmaceutical agents.

Key Identifiers:

-

Synonyms: [2-(Difluoromethoxy)phenyl]methylamine, 1-[2-(Difluoromethoxy)phenyl]methanamine[2][3][4][5]

Caption: 2D Molecular Structure of 2-(Difluoromethoxy)benzylamine.

| Identifier Type | Value |

| Molecular Weight | 173.16 g/mol [1][3][6] |

| Monoisotopic Mass | 173.06522023 Da[6] |

| SMILES | NCC1=CC=CC=C1OC(F)F[3][4][7] |

| InChI Key | GGXXUJUQXAOYPK-UHFFFAOYSA-N[4] |

Section 2: Physicochemical Properties

The physical and chemical properties of 2-(Difluoromethoxy)benzylamine are crucial for its handling, storage, and application in synthetic chemistry. These properties are largely dictated by the interplay between the aromatic ring, the basic amine group, and the polar, electron-withdrawing difluoromethoxy group.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to yellow liquid | [4] |

| Boiling Point | 214.1 ± 35.0 °C (Predicted) | [2][8] |

| Density | 1.196 ± 0.06 g/cm³ (Predicted) | [2][8] |

| pKa | 8.60 ± 0.10 (Predicted) | [2][8] |

| Refractive Index | ~1.491 (@ 20°C) | [2][8][9] |

| Storage Conditions | 2-8°C, protect from light, air sensitive | [2][8][9] |

Section 3: The Difluoromethoxy Moiety: A Keystone in Modern Drug Design

The true value of 2-(Difluoromethoxy)benzylamine as a building block is understood by analyzing the strategic impact of the -OCF₂H group in medicinal chemistry. Its incorporation is not trivial but a deliberate choice to fine-tune molecular properties for therapeutic advantage.

Causality Behind Its Utility:

-

Metabolic Stability: A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by Cytochrome P450 (CYP) enzymes. The difluoromethoxy group is exceptionally robust; the strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, thus protecting the ortho position from oxidative metabolism and enhancing the drug's half-life.[10]

-

Bioisosterism and Hydrogen Bonding: The -OCF₂H group is a fascinating bioisostere. The highly polarized C-H bond allows it to act as a competent hydrogen bond donor, a rare characteristic for a fluorinated alkyl group.[11] This enables it to mimic the hydrogen bonding capabilities of hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH) groups, potentially preserving or enhancing binding affinity to biological targets while improving other properties.[12][13]

-

Modulation of Lipophilicity and Permeability: Lipophilicity is a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The -OCF₂H group moderately increases lipophilicity, which can be leveraged to improve a compound's ability to cross cellular membranes. This modulation is often more subtle and tunable compared to the more lipophilic trifluoromethyl (-CF₃) group.[12]

-

Conformational Control: The steric and electronic properties of the difluoromethoxy group can influence the preferred conformation of a molecule. This can lock the molecule into a bioactive conformation, leading to improved potency and selectivity for its target.

The successful application of this moiety in approved drugs like Pantoprazole (a proton pump inhibitor) and Roflumilast (a PDE4 inhibitor) underscores its proven value in creating more effective and durable therapeutics.[10]

Section 4: Synthesis and Characterization Workflow

The synthesis and validation of 2-(Difluoromethoxy)benzylamine require a systematic and well-documented approach to ensure identity and purity.

Proposed Synthesis Protocol

A common synthetic route involves the difluoromethylation of a phenolic precursor followed by the reduction of a nitrile group to the primary amine. This approach is efficient and builds upon established chemical transformations.[14]

Step 1: Difluoromethylation of 2-Hydroxybenzonitrile

-

To a solution of 2-hydroxybenzonitrile (1.0 eq) in a suitable organic solvent (e.g., DMF or acetonitrile), add an inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Under an inert atmosphere (e.g., Nitrogen or Argon), introduce a difluoromethylating agent (e.g., sodium chlorodifluoroacetate or a difluorocarbene precursor).

-

Heat the reaction mixture (typically 80-150°C) and monitor its progress by TLC or LC-MS until the starting material is consumed.[14]

-

Upon completion, cool the mixture, quench with water, and extract the product, 2-(difluoromethoxy)benzonitrile, with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product via column chromatography.

Step 2: Reduction of 2-(Difluoromethoxy)benzonitrile

-

Dissolve the purified 2-(difluoromethoxy)benzonitrile (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF).

-

Under an inert atmosphere, slowly add a reducing agent such as borane dimethyl sulfide complex (BMS) or lithium aluminum hydride (LAH).[14]

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

-

Once the reduction is complete, carefully quench the reaction with a methanol/water mixture, followed by an acidic or basic workup to isolate the amine.

-

Extract the final product, 2-(Difluoromethoxy)benzylamine, and purify by distillation or column chromatography to yield the final, high-purity compound.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A multi-technique analytical workflow is essential.

Caption: Standard analytical workflow for compound validation.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental formula of C₈H₉F₂NO. The expected molecular ion peak [M+H]⁺ would be at m/z 174.07.

-

NMR Spectroscopy: This is the most powerful tool for structural elucidation.

-

¹H NMR: Will show characteristic peaks for the aminomethyl (-CH₂NH₂) protons, the aromatic protons, and a distinctive triplet for the difluoromethoxy proton (-OCF₂H) due to coupling with the two fluorine atoms.

-

¹³C NMR: Confirms the presence of eight unique carbon atoms.

-

¹⁹F NMR: Will show a doublet corresponding to the two equivalent fluorine atoms, confirming the presence and electronic environment of the -OCF₂H group.

-

-

Purity Analysis: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are used to determine the purity of the final compound, which should typically be ≥97% for use in research and development.[4]

Conclusion

2-(Difluoromethoxy)benzylamine is more than a simple chemical intermediate; it is a strategically designed building block for the next generation of therapeutics. Its molecular structure, with a precise molecular weight of 173.16 g/mol , confers advantageous properties rooted in the unique characteristics of the difluoromethoxy group. By enhancing metabolic stability and offering versatile bioisosteric replacement options, it provides medicinal chemists with a powerful tool to address common challenges in drug discovery. A thorough understanding of its properties, synthesis, and analytical validation is paramount for its effective application in the development of novel and improved pharmaceutical agents.

References

-

INDOFINE Chemical Company, Inc. (n.d.). 2-(DIFLUOROMETHOXY)BENZYLAMINE. Retrieved from [Link][3]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1514062, 2-(Difluoromethoxy)benzylamine. Retrieved from [Link][6]

-

Worldwide Life Sciences. (n.d.). 2-(Difluoromethoxy)benzylamine - 1g. Retrieved from [Link][9]

-

Local Pharma Guide. (n.d.). CAS NO. 243863-36-7 | 2-(DIFLUOROMETHOXY)BENZYLAMINE. Retrieved from [Link][5]

-

PubChemLite. (n.d.). 2-(difluoromethoxy)benzylamine (C8H9F2NO). Retrieved from [Link][7]

-

Google Patents. (n.d.). CN110885291B - Synthetic method of 3-chloro-5-(difluoromethoxy) benzylamine. Retrieved from [14]

-

Al-aboudi, A., et al. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry. Retrieved from [Link][12]

-

Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from [Link][11]

-

Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science and Technology. Retrieved from [Link][13]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-(DIFLUOROMETHOXY)BENZYLAMINE | 243863-36-7 [chemicalbook.com]

- 3. 2-(DIFLUOROMETHOXY)BENZYLAMINE | 243863-36-7 | INDOFINE Chemical Company [indofinechemical.com]

- 4. 2-(Difluoromethoxy)benzylamine, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 5. CAS NO. 243863-36-7 | 2-(DIFLUOROMETHOXY)BENZYLAMINE | C8H9F2NO [localpharmaguide.com]

- 6. 2-(Difluoromethoxy)benzylamine | C8H9F2NO | CID 1514062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 2-(difluoromethoxy)benzylamine (C8H9F2NO) [pubchemlite.lcsb.uni.lu]

- 8. 2-(DIFLUOROMETHOXY)BENZYLAMINE CAS#: 243863-36-7 [m.chemicalbook.com]

- 9. wwmponline.com [wwmponline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. oaji.net [oaji.net]

- 14. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]

Whitepaper: Strategic Sourcing and Synthetic Integration of 2-(Difluoromethoxy)benzylamine

Executive Summary & Molecular Rationale

As a Senior Application Scientist navigating the complexities of modern drug discovery, selecting the optimal chemical building blocks is not merely a supply chain decision—it is a strategic scientific imperative. 2-(Difluoromethoxy)benzylamine (CAS: 243863-36-7) has emerged as a privileged scaffold in medicinal chemistry. By combining the versatile reactivity of a primary benzylic amine with the specialized physicochemical properties of an ortho-substituted difluoromethoxy group (-OCF₂H), this building block allows researchers to directly install a unique stereoelectronic profile into their lead compounds .

The core rationale for replacing a standard methoxy group (-OCH₃) with a difluoromethoxy group relies on two mechanistic advantages:

-

Metabolic Shielding: The strong inductive electron-withdrawing (-I) effect of the fluorine atoms significantly strengthens the adjacent C-O and C-H bonds. This drastically reduces the molecule's susceptibility to Cytochrome P450-mediated O-dealkylation—a common metabolic liability in early drug candidates .

-

The "Lipophilic Hydrogen Bond Donor" Concept: The highly electronegative fluorine atoms polarize the C-H bond of the -OCF₂H group, enabling it to act as a weak but effective hydrogen bond donor. This allows the moiety to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups while simultaneously increasing the overall lipophilicity (logP) of the molecule, thereby enhancing passive transcellular membrane permeability .

Commercial Sourcing Landscape

The commercial availability of fluorinated building blocks has historically been a bottleneck due to the hazards associated with handling fluorinating reagents (e.g., DAST or gaseous difluorocarbene precursors) at scale. Today, several reputable vendors supply 2-(Difluoromethoxy)benzylamine.

The table below consolidates quantitative data regarding primary commercial suppliers to facilitate vendor qualification and procurement logistics:

| Commercial Supplier | Catalog / Product ID | Stated Purity | Analytical Standard | Scale / Application |

| Thermo Scientific Chemicals | L19165.03 | ≥ 96.0% | GC / Refractive Index | 1g - 5g (Lead Optimization) |

| Santa Cruz Biotechnology | CAS 243863-36-7 | > 95.0% | NMR / MS | Milligram (In-Vitro Screening) |

| Watson International Ltd. | 243863-36-7 | > 98.0% | HPLC / NMR | Bulk Scale-up / Custom |

| J&K Scientific | CB8483779 | 99.0% | GC-MS | Milligram to Gram |

Note: For all downstream synthetic applications, prioritize suppliers providing lot-specific Certificates of Analysis (CoA) containing both ¹H and ¹⁹F NMR spectra to verify the integrity of the fluorinated moiety .

Quality Control & Analytical Validation Protocol

A recurring failure mode in medicinal chemistry is the blind trust of vendor-supplied starting materials, particularly with fluorinated ethers where des-fluoro impurities (e.g., monofluoromethoxy or unreacted phenol analogs) are common byproducts of synthesis. To establish a self-validating system, I mandate the following inbound Quality Control (QC) protocol upon receipt of 2-(Difluoromethoxy)benzylamine.

Step 1: Visual Inspection & Hygroscopicity Control

-

Action: Inspect the compound (a clear, colorless to pale-yellow liquid) inside a nitrogen-purged glovebox.

-

Causality: Primary benzylic amines are nucleophilic and susceptible to capturing atmospheric CO₂ to form carbamate salts. Storing the reagent under an inert atmosphere at 2–8°C prevents degradation and maintains the reactive fidelity of the amine.

Step 2: ¹⁹F and ¹H NMR Structural Validation

-

Action: Dissolve 10 mg of the sample in CDCl₃. Acquire both ¹H and ¹⁹F NMR spectra.

-

Causality: LC-MS alone is insufficient because it struggles to resolve specific fluorination positional isomers. In the ¹H NMR spectrum, the distinctive difluoromethoxy proton must appear as a massive triplet (due to coupling with the two ¹⁹F nuclei,

Hz) typically situated around 6.50 ppm. The ¹⁹F NMR must show a corresponding doublet (

Step 3: UPLC-MS Purity Profiling

-

Action: Run a standard 5-minute reverse-phase gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) coupled with ESI+ mass spectrometry.

-

Causality: The expected mass [M+H]⁺ is 174.07. You must scan specifically for m/z 156.08 (loss of one fluorine) and m/z 138.09 (complete loss of fluorine). Identifying these exact mass shifts flags incomplete fluorination from the vendor's upstream synthesis.

Synthetic Integration: Amide Coupling Workflow

The most ubiquitous application of 2-(Difluoromethoxy)benzylamine is its use as a nucleophile in amide coupling reactions to construct targeted libraries.

Standard Protocol: HATU-Mediated Amide Coupling

-

Preparation: In an oven-dried, 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

-

Activation: Add HATU (1.1 equiv, 0.55 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir at room temperature for 15 minutes.

-

Causality: HATU is chosen over EDCI/HOBt because it forms a highly active HOAt-ester intermediate. The internal hydrogen-bonding network of the HOAt leaving group drastically accelerates the coupling rate, which is critical here since the ortho-difluoromethoxy group imposes moderate steric hindrance near the reactive benzylic amine. DIPEA is used as it is non-nucleophilic and prevents unwanted side reactions with the activated ester.

-

-

Coupling: Introduce 2-(Difluoromethoxy)benzylamine (1.1 equiv, 0.55 mmol) dropwise. Stir for 2–4 hours at room temperature until UPLC-MS indicates complete consumption of the activated ester.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃, extract thrice with Ethyl Acetate, wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

Workflow Visualization

The following logical diagram maps the integration of 2-(Difluoromethoxy)benzylamine from procurement through to the biological evaluation of the final synthesized derivative.

Workflow for integrating 2-(Difluoromethoxy)benzylamine into drug discovery pipelines.

References

-

National Institutes of Health (PMC). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC Article 7323985. Retrieved from:[Link]

-

Journal of Medicinal Chemistry (ACS). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ACS Publications. Retrieved from:[Link]

-

PubChem. 2-(Difluoromethoxy)benzylamine | CID 1514062. National Center for Biotechnology Information. Retrieved from:[Link]

Safety, handling, and MSDS for 2-(Difluoromethoxy)benzylamine

An In-Depth Technical Guide to the Safe Handling of 2-(Difluoromethoxy)benzylamine

Introduction: Understanding the Compound and its Context

2-(Difluoromethoxy)benzylamine (CAS No. 243863-36-7) is an organofluorine compound increasingly utilized as a key intermediate in pharmaceutical and agrochemical research.[1][2] Its structure, featuring a benzylamine core modified with a difluoromethoxy group, makes it a valuable building block. The incorporation of fluorine atoms, specifically the difluoromethoxy (-OCF₂H) moiety, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4] The -CF₂H group can act as a lipophilic isostere of functional groups like carbinols or thiols, potentially improving a molecule's pharmacokinetic profile.[5]

However, the same chemical properties that make this compound synthetically useful also necessitate a rigorous and informed approach to its handling. This guide provides a comprehensive overview of the safety, handling, and emergency procedures for 2-(Difluoromethoxy)benzylamine, grounded in established safety data and practical laboratory experience. It is intended for researchers, chemists, and drug development professionals who may handle this or structurally similar reagents.

Section 1: Hazard Identification and Risk Assessment

The primary and most critical step in ensuring laboratory safety is a thorough understanding of the potential hazards. 2-(Difluoromethoxy)benzylamine is classified as a corrosive substance, posing significant risks upon contact or inhalation.[6][7] Its hazard profile is driven by the reactivity of the primary amine group, characteristic of many benzylamines, which can cause severe chemical burns.[8][9]

A summary of its GHS (Globally Harmonized System) classification provides a clear picture of the primary risks.[6]

Table 1: GHS Hazard Classification for 2-(Difluoromethoxy)benzylamine | Hazard Class | Hazard Statement | Signal Word | Pictogram | | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation, Category 1C | H314: Causes severe skin burns and eye damage.[6][7] | Danger |

| | Serious Eye Damage/Irritation, Category 1 | H318: Causes serious eye damage.[2][6] | Danger | | | Skin Irritation, Category 2 | H315: Causes skin irritation.[6] | Warning | | | Eye Irritation, Category 2 | H319: Causes serious eye irritation.[6] | Warning | | | Specific target organ toxicity, single exposure | H335: May cause respiratory irritation.[6] | Warning | |Data sourced from PubChem GHS Classification.[6]

The causality behind its corrosivity stems from the basicity of the amine group, which can disrupt biological tissues through chemical reactions. Furthermore, like many benzylamine derivatives, it can be harmful if swallowed or absorbed through the skin.[10] The compound is also noted as being "Air Sensitive," which requires specific storage and handling considerations to prevent degradation and potential formation of hazardous byproducts.[1][2][11]

Caption: Hazard Assessment Workflow for 2-(Difluoromethoxy)benzylamine.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe chemical handling lies in a multi-layered approach that prioritizes engineering controls to minimize exposure, supplemented by appropriate PPE.

2.1 Engineering Controls Due to its potential for causing respiratory irritation and its corrosive nature, all handling of 2-(Difluoromethoxy)benzylamine must be conducted within a certified chemical fume hood.[7][12] The fume hood provides critical protection by exhausting vapors away from the user. An eyewash station and safety shower must be readily accessible and tested regularly in any laboratory where this compound is handled.[12]

2.2 Personal Protective Equipment (PPE) PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is non-negotiable.

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection Type | Rationale and Best Practices |

|---|---|---|

| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) | Standard nitrile gloves provide splash protection for brief handling. For extended operations or in case of a spill, heavier-duty gloves like butyl rubber are recommended. Always inspect gloves for tears before use and practice proper removal techniques to avoid skin contact. Dispose of contaminated gloves immediately as hazardous waste.[13] |

| Eyes/Face | Safety goggles with side shields and a face shield | Due to the severe risk of eye damage (H314/H318), standard safety glasses are insufficient.[6][7] Chemical safety goggles that form a seal around the eyes are mandatory. A full-face shield must be worn over the goggles whenever there is a risk of splashing, such as during transfers of larger quantities.[14] |

| Body | Flame-resistant laboratory coat | A lab coat, fully fastened, protects against accidental splashes on the skin and clothing. |

| Respiratory | NIOSH/MSHA-approved respirator (if necessary) | When used within a certified fume hood, respiratory protection is typically not required. However, in the event of a large spill or ventilation failure, a respirator with an organic vapor cartridge (Type A, Brown) should be used by emergency responders.[15] |

Caption: Decision workflow for selecting appropriate PPE.

Section 3: Safe Handling and Storage Protocols

Adherence to standardized protocols is essential for minimizing risk during routine laboratory operations.

3.1 Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational, the work area is clear of clutter, and all required PPE is donned correctly.

-

Aliquotting: As a liquid, this compound should be transferred using appropriate tools such as a glass pipette or syringe. Avoid pouring directly from the main container to minimize the risk of splashes and drips.

-

Weighing: If a precise mass is required, transfer the liquid to a tared, sealed vial within the fume hood and weigh the sealed container. Do not weigh on an open balance.

-

Post-Handling: After use, securely seal the container. Wipe down the external surface of the container and any potentially contaminated surfaces within the fume hood with an appropriate solvent (e.g., isopropanol), followed by a soap and water solution.

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves and exiting the laboratory.[10]

3.2 Storage Protocol Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

-

Location: Store in a designated corrosives cabinet.[7][12] The storage area should be cool, dry, and well-ventilated.[2] Many suppliers recommend refrigeration (2-8°C).[1][2]

-

Container: Keep the container tightly closed to prevent exposure to air and moisture, as the compound is air-sensitive.[7][11]

-

Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[15] Accidental mixing could lead to vigorous, exothermic reactions.

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, a rapid and correct response is critical to mitigating harm.

4.1 Spill Response

-

Small Spill (inside a fume hood):

-

Alert personnel in the immediate area.

-

Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand.[8][16]

-

Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate the spill area with a suitable solvent and then wash with soap and water.

-

-

Large Spill (outside a fume hood):

-

Evacuate the laboratory immediately and alert others.[13]

-

Isolate the area and prevent entry.

-

Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.

-

Do not attempt to clean up a large spill without specialized training and equipment, including respiratory protection.[8]

-

Caption: General protocol for responding to a chemical spill.

4.2 Exposure First Aid Immediate action is paramount. The general advice is to call for medical attention immediately for any exposure.[7][15]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open to ensure complete irrigation.[7][16] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[16]

-

Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with large amounts of water for at least 15 minutes, preferably under a safety shower.[7][10] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[10][15] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[15]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[7][10] If the person is conscious, give them a few glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Section 5: Physicochemical & Reactivity Data

A summary of the compound's properties is useful for experimental planning.

Table 3: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉F₂NO | [1][6] |

| Molecular Weight | 173.16 g/mol | [2][6] |

| Appearance | Clear, colorless to yellow liquid | [1][17] |

| Boiling Point | ~214 °C (Predicted) | [1][2] |

| Density | ~1.196 g/cm³ (Predicted) | [1][2] |

| Storage Temperature | 2-8°C, protect from light | [1][2] |

| UN Number | 2735 | [2][7] |

| Hazard Class | 8 (Corrosive substances) |[1][2] |

Stability and Reactivity

-

Stability: The compound is stable under recommended storage conditions.[7]

-

Conditions to Avoid: Avoid exposure to air, moisture, heat, and sources of ignition.[12]

-

Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides.[15]

-

Hazardous Decomposition Products: Thermal decomposition can produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[15]

Section 6: Disposal Considerations

2-(Difluoromethoxy)benzylamine and any materials contaminated with it (e.g., gloves, absorbent materials) must be disposed of as hazardous chemical waste.[7] Do not dispose of it down the drain.[13] All waste must be collected in a clearly labeled, sealed, and appropriate container. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

2-(Difluoromethoxy)benzylamine is a valuable reagent whose utility is matched by its significant hazard profile. Its corrosive nature demands the utmost respect and adherence to stringent safety protocols. By understanding its specific risks and implementing the engineering controls, PPE, and handling procedures outlined in this guide, researchers can work with this compound safely and effectively. A proactive safety culture, centered on risk assessment and emergency preparedness, is the cornerstone of successful and responsible science.

References

-

PubChem. 2-(Difluoromethoxy)benzylamine. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Fluorine in Chemical Synthesis: Focus on Difluoromethylation. [Link]

-

Worldwide Life Sciences. 2-(Difluoromethoxy)benzylamine - 1g. [Link]

-

Loba Chemie. BENZYLAMINE FOR SYNTHESIS MSDS. [Link]

-

Gujarat Fluorochemicals Limited. MATERIAL SAFETY DATA SHEET. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: (benzylamine)trifluoroboron. [Link]

-

Journal of the American Chemical Society. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. [Link]

-

PMC. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Center for Biotechnology Information. [Link]

-

AMESTO. Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. [Link]

-

QMRO Home. Innovative Developments in the field of Difluoromethylation Chemistry. [Link]

-

PubMed. Difluoromethylation Reactions of Organic Compounds. [Link]

-

American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

Sources

- 1. 2-(DIFLUOROMETHOXY)BENZYLAMINE CAS#: 243863-36-7 [m.chemicalbook.com]

- 2. 2-(DIFLUOROMETHOXY)BENZYLAMINE | 243863-36-7 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Difluoromethylation Reactions of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(Difluoromethoxy)benzylamine | C8H9F2NO | CID 1514062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 10. lobachemie.com [lobachemie.com]

- 11. 2-(Difluoromethoxy)benzylamine - 1g | Worldwide Life Sciences [wwmponline.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. gfl.co.in [gfl.co.in]

- 14. americanchemistry.com [americanchemistry.com]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. L19165.03 [thermofisher.com]

Methodological & Application

Application Notes & Protocols: Strategic Use of 2-(Difluoromethoxy)benzylamine in Modern Medicinal Chemistry

Introduction: The Rise of the Difluoromethoxy Group in Drug Design

The strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry, providing a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[1] Among the arsenal of fluorinated moieties, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely versatile and advantageous substituent.[2] Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₂H moiety possesses a rare and valuable combination of properties: it acts as a lipophilic hydrogen bond donor.[2][3] This allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, potentially maintaining crucial interactions with biological targets while enhancing metabolic stability.[3][4]

2-(Difluoromethoxy)benzylamine is a key building block that provides a direct and efficient route to introduce this valuable pharmacophore into a wide range of molecular scaffolds. Its primary amine functionality serves as a versatile chemical handle for constructing amides, secondary and tertiary amines, and other more complex heterocyclic systems. This guide provides an in-depth overview of the applications of 2-(Difluoromethoxy)benzylamine, with detailed protocols for its use in common synthetic transformations central to drug discovery.

Physicochemical Profile of 2-(Difluoromethoxy)benzylamine

Understanding the fundamental properties of a building block is critical for its effective application in synthesis and for predicting its influence on the characteristics of the final compound.

| Property | Value | Source |

| CAS Number | 243863-36-7 | [5][6] |

| Molecular Formula | C₈H₉F₂NO | [5][7] |

| Molecular Weight | 173.16 g/mol | [5][6] |

| Appearance | Clear colorless to yellow liquid | [7] |

| Boiling Point | 214.1±35.0 °C (Predicted) | [6] |

| Density | 1.196±0.06 g/cm³ (Predicted) | [6] |

| Refractive Index | ~1.491 @ 20°C | [6][8] |

| IUPAC Name | [2-(difluoromethoxy)phenyl]methanamine | [5] |

Core Synthetic Applications and Protocols

2-(Difluoromethoxy)benzylamine is a versatile primary amine used extensively as a pharmaceutical intermediate.[6][9] Its utility lies in its reactivity in fundamental bond-forming reactions that are central to the assembly of complex drug-like molecules.

Application 1: Amide Bond Formation

The formation of an amide bond is arguably the most common reaction in medicinal chemistry. The resulting N-benzyl amide scaffold is present in numerous biologically active compounds. The reaction of 2-(Difluoromethoxy)benzylamine with carboxylic acids can be achieved using a variety of modern coupling reagents.

Rationale for Protocol Choices: The use of coupling reagents like HATU or EDC/HOBt is standard practice for efficient amide bond formation under mild conditions.[10] These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[10] Anhydrous solvents like DMF or DCM are used to prevent hydrolysis of the activated intermediate.[11] A non-nucleophilic base, such as DIPEA, is added to neutralize the acid formed during the reaction without competing with the primary amine.[10]

Detailed Protocol: Synthesis of N-[2-(Difluoromethoxy)benzyl]benzamide

-

Reagent Preparation:

-

In a dry, nitrogen-flushed round-bottom flask, dissolve benzoic acid (1.0 eq) and a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.2 M concentration).

-

Stir the solution for 10-15 minutes at room temperature to allow for the pre-activation of the carboxylic acid.

-

-

Amine Addition:

-

To the activated carboxylic acid solution, add 2-(Difluoromethoxy)benzylamine (1.05 eq).

-

Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the reaction mixture.

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.[11]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. 2-(Difluoromethoxy)benzylamine | C8H9F2NO | CID 1514062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(DIFLUOROMETHOXY)BENZYLAMINE CAS#: 243863-36-7 [m.chemicalbook.com]

- 7. 2-(Difluoromethoxy)benzylamine, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 8. wwmponline.com [wwmponline.com]

- 9. 2-(DIFLUOROMETHOXY)BENZYLAMINE | 243863-36-7 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: The Strategic Integration of 2-(Difluoromethoxy)benzylamine in the Synthesis of Potent PD-1/PD-L1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Cancer Immunotherapy

The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer treatment. By targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1), monoclonal antibodies have achieved remarkable clinical success. However, the limitations of antibody-based therapies, such as high production costs and potential for immune-related adverse events, have spurred the development of small-molecule inhibitors of the PD-1/PD-L1 pathway. These small molecules offer the promise of oral bioavailability, improved tumor penetration, and a more controlled immunomodulatory effect.

This application note details the synthesis and application of a key building block, 2-(difluoromethoxy)benzylamine, in the creation of a new class of potent PD-1/PD-L1 inhibitors. We will explore the rationale behind the incorporation of the difluoromethoxy moiety, provide a detailed synthetic protocol for a representative inhibitor, and present the corresponding characterization and biological activity data.

The Rationale for the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group has emerged as a valuable substituent in modern medicinal chemistry for several key reasons:

-

Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer plasma half-life and improved bioavailability of the drug candidate.

-

Modulation of Physicochemical Properties: The -OCF₂H group moderately increases lipophilicity compared to a methoxy (-OCH₃) group, which can enhance membrane permeability and oral absorption.[1]

-

Hydrogen Bonding Capability: The hydrogen atom of the difluoromethoxy group is acidic enough to act as a hydrogen bond donor. This allows it to serve as a bioisostere for hydroxyl (-OH) and amine (-NH₂) groups, potentially maintaining crucial interactions with biological targets while improving metabolic stability.[1][2]

Signaling Pathway and Mechanism of Action

Small-molecule PD-1/PD-L1 inhibitors often function by inducing the dimerization and subsequent internalization of the PD-L1 protein on the surface of cancer cells. This prevents PD-L1 from interacting with the PD-1 receptor on T cells, thereby releasing the "brake" on the immune system and allowing the T cells to recognize and attack the cancer cells.

Caption: PD-1/PD-L1 signaling pathway and inhibitor mechanism.

Synthesis of a Representative PD-1/PD-L1 Inhibitor

The following protocol outlines the synthesis of a potent PD-1/PD-L1 inhibitor incorporating the 2-(difluoromethoxy)benzylamine scaffold. The synthesis involves a key reductive amination step.

Experimental Workflow

Caption: Synthetic workflow for the PD-1/PD-L1 inhibitor.

Protocol: Synthesis of Compound 1

Materials:

-

2-(Difluoromethoxy)benzaldehyde

-

(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

-

(S)-2-amino-3-hydroxypropanoic acid (L-Serine)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Acetic acid (HOAc)

-

Dimethylformamide (DMF)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

-

Silica gel for column chromatography

Step 1: Suzuki Coupling to form the Biaryl Aldehyde Intermediate

-

To a solution of 2-(difluoromethoxy)benzaldehyde (1.0 eq) and (2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (1.1 eq) in a suitable solvent mixture (e.g., toluene/ethanol/water), add a base such as potassium carbonate (2.0 eq).

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.

-

Heat the reaction to reflux (e.g., 90 °C) and monitor by TLC or LC-MS until the starting materials are consumed (typically 4-6 hours).

-

Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the biaryl aldehyde intermediate.

Step 2: Reductive Amination to Yield the Final Inhibitor (Compound 1)

-

To a solution of the biaryl aldehyde intermediate (1.0 eq) and (S)-2-amino-3-hydroxypropanoic acid (1.2 eq) in DMF, add a few drops of acetic acid to achieve a pH of approximately 5-6.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final product by flash column chromatography on silica gel to yield Compound 1 as a white solid.

Characterization and Biological Activity

The synthesized inhibitor was characterized by standard analytical techniques and evaluated for its ability to inhibit the PD-1/PD-L1 interaction.

| Compound | Molecular Formula | Yield (%) | Purity (HPLC) | IC₅₀ (nM) in HTRF Assay | Cell-Based IC₅₀ (µM) |

| Compound 1 | C₂₆H₂₅F₂NO₆ | 45 | >98% | 15.8 | 4.2 |

| BMS-1166 (Reference) | C₂₈H₂₉N₃O₃ | - | - | 1.4 | - |

Table 1: Physicochemical and Biological Data for Compound 1.

The Homogeneous Time-Resolved Fluorescence (HTRF) assay measures the direct binding of the inhibitor to the PD-L1 protein, preventing its interaction with PD-1. A lower IC₅₀ value indicates a more potent inhibitor. The cell-based assay confirms the inhibitor's activity in a more biologically relevant context, measuring the restoration of T cell signaling in the presence of PD-L1-expressing cells.

Conclusion

This application note demonstrates the successful synthesis of a potent small-molecule inhibitor of the PD-1/PD-L1 interaction utilizing a 2-(difluoromethoxy)benzylamine scaffold. The incorporation of the difluoromethoxy group is a key strategic decision aimed at enhancing the metabolic stability and overall drug-like properties of the inhibitor. The provided protocol offers a robust and reproducible method for the synthesis of this and structurally related compounds. The biological data confirms that these molecules effectively disrupt the PD-1/PD-L1 axis, highlighting their potential for further development as next-generation cancer immunotherapies.

References

-

Creative Biolabs. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Available at: [Link]

-

Song, Z. et al. Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry2021 , 64 (22), 16687-16702. Available at: [Link]

-

Sasikumar, P. G. et al. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development. Frontiers in Immunology2022 , 13, 889302. Available at: [Link]

-

Zhang, F. et al. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors. European Journal of Medicinal Chemistry2024 , 275, 116683. Available at: [Link]

Sources

Application Note: A Guide to the Scalable Synthesis of 2-(Difluoromethoxy)benzylamine

Introduction

2-(Difluoromethoxy)benzylamine is a crucial building block in medicinal chemistry and drug development, valued for the unique properties conferred by the difluoromethoxy group. This functional group can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates by acting as a bioisosteric replacement for other functionalities like hydroxyl or thiol groups.[1] The growing interest in this moiety necessitates robust and scalable synthetic routes to meet the demands of pharmaceutical research and production.

This application note provides a comprehensive guide to the synthesis of 2-(difluoromethoxy)benzylamine, with a focus on considerations for scaling up the process from the laboratory to an industrial setting. We will detail a two-step synthetic pathway, starting from the commercially available 2-hydroxybenzaldehyde, and address the critical parameters for a safe, efficient, and reproducible synthesis.

Synthetic Strategy Overview

The synthesis of 2-(difluoromethoxy)benzylamine is most effectively approached in two key steps:

-

Difluoromethylation of 2-hydroxybenzaldehyde: This step introduces the desired difluoromethoxy group onto the aromatic ring to form the intermediate, 2-(difluoromethoxy)benzaldehyde.

-

Reductive Amination: The aldehyde intermediate is then converted to the final benzylamine product through reductive amination.

This strategy is advantageous due to the availability of starting materials and the generally high-yielding nature of these transformations.

Sources

Application Note: Design, Synthesis, and Evaluation of 2-Difluoromethoxy-Substituted Estratriene Sulfamates

Prepared for: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Discipline: Medicinal Chemistry, Steroid Synthesis, and Targeted Oncology Therapeutics

Executive Summary and Strategic Rationale

Steroid sulfatase (STS) inhibitors and microtubule disruptors represent highly promising dual-targeting therapeutic candidates for hormone-dependent malignancies, particularly breast cancer. The endogenous steroid metabolite 2-methoxyestradiol (2ME2) and its bis-sulfamate derivative (STX140) have shown excellent anti-cancer potency[1]. However, STX140 presents a structural liability: in vivo demethylation of the 2-methoxy substituent can regenerate 2-hydroxyestradiol, possessing undesirable estrogenic activity[1].

To overcome this, bioisosteric replacement of the 2-methoxy group with a 2-difluoromethoxy (

Mechanistic Pathway & Pharmacological Target

The strategic introduction of sulfamate groups fulfills two critical mechanistic roles:

-

Irreversible STS Inhibition: The sulfamate group transfers to a hydrated formylglycine residue in the STS active site, irreversibly blocking the conversion of inactive estrone sulfate to estrogenic estrone[2].

-

Microtubule Disruption: The modified steroid core binds within the colchicine binding site of tubulin, arresting cellular proliferation[1].

Figure 1: Dual-targeting mechanism of 2-difluoromethoxy estratriene sulfamates blocking STS and Tubulin.

Experimental Workflows: Synthesis Protocol

The synthesis of 2-difluoromethoxyestradiol bis-sulfamates must be handled with precise environmental controls, primarily due to the moisture sensitivity of sulfamoylation reagents and the reactivity of difluorocarbene intermediates[1][3].

Figure 2: Four-phase synthetic workflow for generating 2-difluoromethoxy bis-sulfamate derivatives.

Phase 1: Mild Difluoromethylation

Causality & Rationale: Direct alkylation using Freon gas is harsh and lacks selectivity. Diethyl (bromodifluoromethyl)phosphonate is used instead as a mild, safe liquid reagent. Under biphasic basic conditions (KOH), it slowly releases difluorocarbene, which is selectively trapped by the electron-rich C2 phenoxide[1].

-

Dissolve 2-hydroxy-3-benzyloxyestrone (1 eq) in a 1:1 mixture of Acetonitrile (MeCN) and deionized water.

-

Add solid Potassium Hydroxide (KOH, 20 eq) and stir at

for 10 minutes to form the phenoxide. -

Dropwise, add diethyl (bromodifluoromethyl)phosphonate (10 eq).

-

Allow the reaction to warm to room temperature (

) and stir for 4–6 hours. -

Validation Check: Monitor by Thin Layer Chromatography (TLC). Reactions generally plateau at 60–70% conversion due to carbene hydrolysis[1].

-

Quench with water, extract with ethyl acetate, and purify via flash column chromatography to isolate 2-difluoromethoxy-3-benzyloxyestrone.

Phase 2 & Phase 3: Reduction and Deprotection

-

C17 Reduction: To obtain the potent estradiol analog, dissolve the intermediate in THF/isopropanol. Cool to

and add Sodium Borohydride ( -

Hydrogenolysis: Dissolve the reduced intermediate in ethanol. Add 10% Palladium on Carbon (Pd/C). Purge the flask with

gas and stir vigorously at room temperature[1]. This cleanly removes the C3-benzyl ether. Filter through a Celite pad.

Phase 4: Global Sulfamoylation

Causality & Rationale: Sulfamoyl chloride (

-

Pre-cool a solution of 2-difluoromethoxyestradiol (1 eq) in anhydrous DMA to

under argon. -

Quickly add freshly prepared or commercial sulfamoyl chloride (5 eq) to ensure complete bis-sulfamoylation at both the sterically hindered C17-OH and the C3-phenolic OH[2][3].

-

Stir for 12 hours at room temperature.

-

Quench by pouring into cold brine. Extract with ethyl acetate. Wash the organic layer thoroughly with water to remove residual DMA. Evaporate and purify via recrystallization.

Quantitative SAR & Stability Analysis

The addition of fluorine dramatically shifts the compound's electronic profile. While enhancing anti-proliferative capabilities, the electron-withdrawing nature of the

Self-Validating Stability Assay: Formulate the compound in buffered aqueous media and monitor via HPLC over 30 days. The data below illustrates the consequence of fluorine induction on compound half-life (

| Compound Characteristic | STX140 (Reference) | 2-Difluoromethoxy Bis-sulfamate |

| C2 Substituent | ||

| GI | 0.52 | 0.28 |

| IC | 4.2 | 3.7 |

| In Vitro Aqueous Hydrolysis Half-Life ( | ~60–80 Days | ~10 Days |

| Estrogenic Reversion Risk | Low (Demethylation possible) | Eliminated |

Data Interpretation: The difluoromethoxy bis-sulfamate exhibits nearly twice the anti-proliferative potency of STX140 in MCF-7 cells and equivalent STS inhibitory efficacy[1]. However, researchers must account for the accelerated hydrolysis (

Conclusion

Replacing the methoxy group of STX140 with a difluoromethoxy moiety successfully insulates the therapeutic core against unwanted estrogen-regenerating metabolic transformations. Through optimized biphasic difluoromethylation and highly controlled DMA-mediated sulfamoylation, researchers can reliably generate these potent dual-targeting STS/tubulin inhibitors. Future formulation strategies must center on stabilizing the C3-sulfamate bond against aqueous hydrolysis driven by the highly electronegative adjacent

References

-

Dohle, W., Asiki, H., Gruchot, W., Foster, P. A., Sahota, H. K., Bai, R., Christensen, K. E., Hamel, E., & Potter, B. V. L. (2022). 2-Difluoromethoxy-Substituted Estratriene Sulfamates: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Steroid Sulfatase Inhibition. ChemMedChem. Available at:[Link]

Sources

Application Note: Synthesis and Potency Evaluation of Benzylamine Antimycotics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemical Synthesis, Target Modulation (Squalene Epoxidase), and In Vitro Efficacy Validation

Executive Summary & Scientific Rationale

The development of synthetic antifungals has been largely driven by the need to effectively target dermatophytoses and yeast infections while minimizing host toxicity. Benzylamine antimycotics, prominently represented by Butenafine (marketed as Mentax or Lotrimin Ultra), represent an evolutionary step from the earlier allylamine class (e.g., terbinafine and naftifine)[1],[2].

While both classes exert their mechanism of action by selectively inhibiting squalene epoxidase (ERG1) , the structural divergence of benzylamines offers unique pharmacological advantages. The substitution of the conventional allylamine aliphatic chain with a rigid p-tert-butylbenzyl moiety improves hydrophobic binding affinity within the lipophilic pocket of the fungal enzyme. This targeted blockade halts the conversion of squalene to 2,3-oxidosqualene, triggering two simultaneous pathways of fungal cell death:

-

Ergosterol Depletion: Inhibiting the synthesis of ergosterol compromises fungal cell membrane integrity[2].

-

Toxic Squalene Buildup: The intracellular accumulation of unconverted squalene induces direct fungicidal toxicity[2].

Notably, butenafine demonstrates superior in vitro activity against Candida albicans compared to terbinafine and possesses intrinsic anti-inflammatory properties, reducing the clinical requirement for co-formulated topical glucocorticoids[2].

Figure 1. Mechanism of action of benzylamine antimycotics targeting fungal squalene epoxidase.

Chemical Synthesis Methodology

While numerous synthetic strategies exist (including Schiff base reductive amination[3],[4]), the most robust, scalable, and frequently cited industrial pathway is a standard bimolecular nucleophilic substitution (

Figure 2. Standard SN2 reaction workflow for the chemical synthesis of Butenafine.

Protocol 1: Synthesis of Butenafine Hydrochloride via Substitution

Causality & Design: Utilizing Potassium Carbonate (

Materials:

-

N-methyl-1-(naphthalen-1-yl)methanamine hydrochloride (1.0 eq)

-

1-(chloromethyl)-4-(tert-butyl)benzene (1.1 eq)

-

Anhydrous Potassium Carbonate (

) (3.0 eq) -

Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

-

2M HCl in Diethyl Ether

Step-by-Step Procedure:

-

Preparation: Suspend N-methyl-1-(naphthalen-1-yl)methanamine hydrochloride (10 mmol) and

(30 mmol) in 40 mL of anhydrous MeCN under a nitrogen atmosphere. -

Activation: Stir the suspension at room temperature for 30 minutes to liberate the free amine base.

-

Electrophile Addition: Slowly add 1-(chloromethyl)-4-(tert-butyl)benzene (11 mmol) dropwise over 15 minutes.

-

Reaction: Elevate the temperature to 80°C and reflux the mixture for 3 to 5 hours[3].

-

Self-Validation (QC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 8:2). The complete disappearance of the UV-active benzyl chloride spot validates reaction completion.

-

-

Workup: Cool the mixture to room temperature, filter out the inorganic salts, and concentrate the filtrate in vacuo. Redissolve the crude base in dichloromethane (DCM) and wash with water and brine. Dry over anhydrous

. -

Salt Formation: Dissolve the purified butenafine free base in anhydrous diethyl ether at 0°C. Add 2M HCl in ether dropwise until precipitation is complete.

-

Isolation: Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum to yield Butenafine Hydrochloride[5].

Potency Evaluation & Validation Workflows

To accurately confirm the pharmacological profile of the synthesized benzylamine, a dual-assay system is required: a target-specific biochemical assay to prove mechanism[6], and a phenotypic microdilution assay to prove clinical microbiology efficacy[1],[5].

Protocol 2: Biochemical Validation – Squalene Epoxidase Inhibition Assay

Causality & Design: Squalene epoxidase from Trichophyton rubrum relies heavily on co-factors. The assay design mandates the inclusion of FAD and NADPH, as the enzyme exhibits an absolute requirement for these electron donors to convert squalene to its epoxide[6].

Methodology:

-

Enzyme Preparation: Isolate the microsomal fraction from Trichophyton rubrum cultures via differential ultracentrifugation (100,000 × g pellet).

-

Reaction Matrix: Prepare an assay buffer containing 100 mM Tris-HCl (pH 7.5), 0.1 mM FAD, 1.0 mM NADPH, and 50 µg of microsomal protein.

-

Compound Incubation: Pre-incubate the enzyme matrix with serial dilutions of Butenafine (0.1 nM to 10 µM in 1% DMSO) for 15 minutes at 30°C.

-

Initiation: Add substrate (13 µM squalene—optimized to the

of the enzyme)[6] to initiate the reaction. Incubate for 60 minutes. -

Quenching & Extraction: Halt the reaction with 10% methanolic KOH. Extract the remaining squalene and generated 2,3-oxidosqualene using hexane.

-

Quantification: Analyze the organic layer via LC-MS/MS or radiometric detection (if using

-squalene). Calculate the-

Self-Validation (QC): Terbinafine must be run concurrently as a positive control. The assay is validated only if the Terbinafine

resolves at approximately 15.8 nM[6].

-

Protocol 3: Phenotypic Efficacy – Broth Microdilution MIC Assay

Causality & Design: The evaluation of antimycotics against filamentous fungi requires specialized conditions (CLSI M38 guidelines). Standard bacterial broth is insufficient for supporting dermatophyte hyphal growth and will produce false negatives.

Methodology:

-

Inoculum Preparation: Harvest conidia from 7-day old cultures of T. rubrum and T. mentagrophytes. Adjust the suspension in RPMI 1640 medium (buffered to pH 7.0 with MOPS) to a final concentration of

CFU/mL. -

Plate Setup: Dispense 100 µL of serial twofold drug dilutions (from 64 µg/mL down to 0.001 µg/mL) into 96-well flat-bottom microtiter plates[1].

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well.

-

Incubation: Incubate plates at 28°C for 4 to 7 days (until the drug-free growth control well shows prominent growth).

-

Reading: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that completely inhibits visual fungal growth[1],[5].

-

Self-Validation (QC): Control wells containing solvent (1% DMSO) without drug must demonstrate uninhibited growth. Standard quality control strains (Candida krusei ATCC 6258) must fall within CLSI established MIC ranges to validate the media and incubation parameters.

-

Quantitative Data Summary

The table below summarizes typical historical potency profiles contrasting butenafine with classic allylamines. Benzylamines (butenafine) demonstrate remarkable nanomolar target inhibition combined with ultra-low MICs against dermatophytes and broadened effectiveness against yeasts[2],[5],[6].

Comparative Antimycotic Potency Profile

| Antimycotic Agent | Chemical Class | Target Enzyme | S.E. | MIC vs. Dermatophytes (µg/mL)** | MIC vs. C. albicans (µg/mL) |

| Butenafine | Benzylamine | Squalene Epoxidase | < 10.0 | 0.0015 – 0.05 | 3.13 – >100 |

| Terbinafine | Allylamine | Squalene Epoxidase | 15.8 | 0.001 – 0.01 | > 64 |

| Naftifine | Allylamine | Squalene Epoxidase | 114.6 | 0.05 – 0.2 | > 100 |

*Biochemical

References

- Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics.PubMed / Wiley.

- Butenafine and analogues: An expeditious synthesis and cytotoxicity and antifungal activities.PMC / NIH.

- Butenafine.Wikipedia.

- [Synthesis and antifungal activity of butenafine hydrochloride (KP-363), a new benzylamine antifungal agent].PubMed / NIH.

- Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents.PMC / NIH.

Sources

- 1. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Butenafine - Wikipedia [en.wikipedia.org]

- 3. Butenafine and analogues: An expeditious synthesis and cytotoxicity and antifungal activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journalajacr.com [journalajacr.com]

- 5. [Synthesis and antifungal activity of butenafine hydrochloride (KP-363), a new benzylamine antifungal agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 2-(Difluoromethoxy)benzylamine Workflows

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic hurdles associated with 2-(Difluoromethoxy)benzylamine.

While the difluoromethoxy (